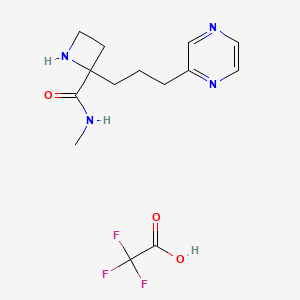

2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt

Descripción general

Descripción

2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt is a useful research compound. Its molecular formula is C14H19F3N4O3 and its molecular weight is 348.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt (CAS Number: 1361114-59-1) is a structural analog of proline, known for its unique biological activities. This article explores its biological activity, focusing on its effects on plant growth, protein synthesis, and potential applications in various fields.

- Molecular Formula : C14H19F3N4O

- Molecular Weight : 324.32 g/mol

- IUPAC Name : this compound

The compound exhibits its biological activity primarily by mimicking proline in protein synthesis. It is misincorporated into proteins due to recognition by prolyl-tRNA synthetase (ProRS), leading to disruptions in protein folding and function. This misincorporation can trigger the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum.

Key Findings:

- Growth Inhibition : Studies have shown that this compound inhibits the growth of Arabidopsis thaliana, particularly affecting root development more than cotyledon growth. The inhibition can be reversed by supplementing with L-proline but not D-proline .

- Proteomics Analysis : Untargeted proteomics revealed that over 3% of peptides contained misincorporated azetidine during exposure to the compound, indicating a significant impact on protein biosynthesis .

- Amino Acid Profiling : Analysis of amino acid levels during treatment showed variable responses, with some amino acids increasing while others remained unchanged, suggesting a complex metabolic response to the compound .

Biological Activity Overview

Case Studies

- Arabidopsis thaliana Study : In a controlled environment, seedlings were treated with varying concentrations of the compound. Results indicated that higher concentrations led to increased root sensitivity and significant growth reduction compared to control groups. Supplementation with L-proline restored normal growth patterns, confirming the role of proline metabolism in mitigating toxicity .

- Proteomic Response Analysis : A comprehensive study utilized mass spectrometry to analyze proteins from Arabidopsis exposed to the compound. Results highlighted over 4,000 unique proteins affected, with notable enrichment in pathways related to stress responses and protein processing, indicating a broad impact on cellular functions .

Aplicaciones Científicas De Investigación

The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt is a specialized chemical with potential applications in various scientific fields. This article explores its applications, synthesizing data from multiple sources to provide a comprehensive overview.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent. Its structure, which includes a pyrazine moiety, is significant because pyrazine derivatives are known for their biological activity, including antibacterial and anticancer properties. The presence of the azetidine ring further enhances its potential as a scaffold for drug design.

Synthetic Chemistry

The synthesis of this compound involves complex reactions that can be utilized to develop other derivatives. For instance, the synthesis of heterocyclic amino acid derivatives containing azetidine has been documented, showcasing methods that can be adapted for creating similar compounds . The ability to modify the azetidine structure allows for the exploration of new chemical entities with unique properties.

Research indicates that compounds with similar structures exhibit significant biological activities. For example, certain azetidine derivatives have been shown to act as enzyme inhibitors or modulators in various biochemical pathways. The specific interactions of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt with biological targets are yet to be fully elucidated but hold promise based on related compounds .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new azetidine derivatives demonstrated effective methods for obtaining compounds similar to 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt. The characterization techniques included NMR spectroscopy, confirming the structural integrity of the synthesized compounds and their potential applicability in medicinal chemistry .

Case Study 2: Biological Testing

In another investigation, researchers explored the biological effects of azetidine-containing compounds on cancer cell lines. Preliminary results suggested that these compounds could inhibit cell proliferation, indicating their potential as therapeutic agents in oncology . Further studies are required to establish their efficacy and safety profiles.

Propiedades

IUPAC Name |

N-methyl-2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.C2HF3O2/c1-13-11(17)12(5-6-16-12)4-2-3-10-9-14-7-8-15-10;3-2(4,5)1(6)7/h7-9,16H,2-6H2,1H3,(H,13,17);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNRWATWLFNZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCN1)CCCC2=NC=CN=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.